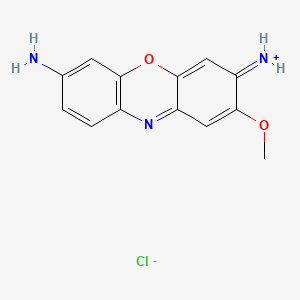
3,7-Diamino-2-methoxyphenoxazin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diamino-2-methoxyphenoxazin-5-ium chloride: is a chemical compound with the molecular formula C13H12ClN3O2. It is known for its vibrant color and is often used as a dye in various applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride typically involves the reaction of 2-methoxyphenol with nitrous acid to form a diazonium salt. This intermediate is then coupled with an aromatic amine to produce the desired phenoxazine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and subsequent coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Diamino-2-methoxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,7-diamino-2-methoxyphenoxazin-5-ium chloride is used as a dye for staining and visualization purposes. Its vibrant color makes it suitable for use in various analytical techniques, including chromatography and spectroscopy.
Biology: In biological research, this compound is employed as a fluorescent dye for staining cells and tissues. It is particularly useful in microscopy for visualizing cellular structures and tracking biological processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic imaging.
Industry: In industrial applications, this compound is used as a dye in textiles, plastics, and inks. Its stability and vibrant color make it a valuable additive in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride involves its interaction with biological molecules, such as proteins and nucleic acids. The compound’s structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Phenoxazine: The parent compound of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride, known for its tricyclic structure.
2-Amino-3-methoxyphenoxazine: A derivative with similar properties but different functional groups.
3,7-Diaminophenoxazine: Lacks the methoxy group, resulting in different chemical reactivity.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
67827-66-1 |
|---|---|
Fórmula molecular |
C13H12N3O2.Cl C13H12ClN3O2 |
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
(7-amino-2-methoxyphenoxazin-3-ylidene)azanium;chloride |
InChI |
InChI=1S/C13H11N3O2.ClH/c1-17-11-6-10-13(5-8(11)15)18-12-4-7(14)2-3-9(12)16-10;/h2-6,15H,14H2,1H3;1H |
Clave InChI |
QUJPFILIZOWIOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[NH2+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


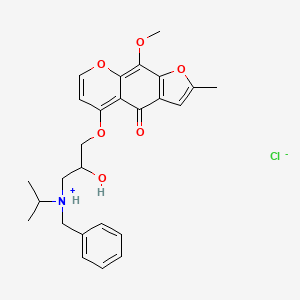
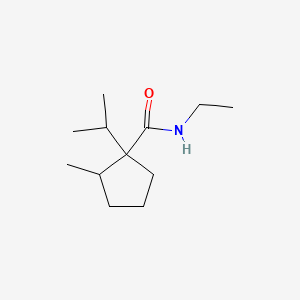
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
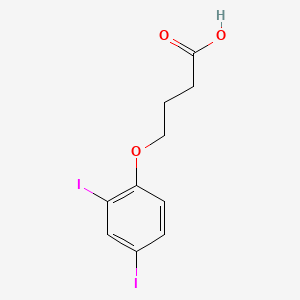
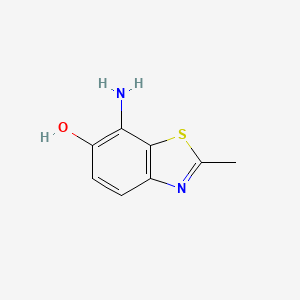
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
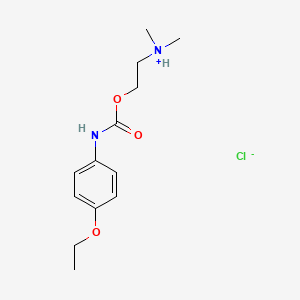
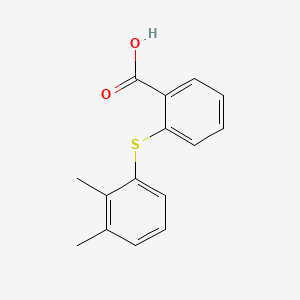
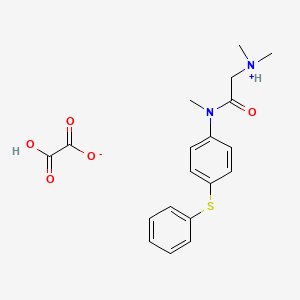

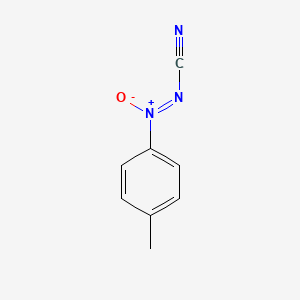
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
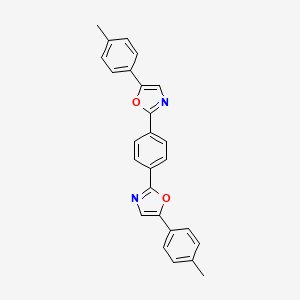
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
